3-chloro-4-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide
Description
3-Chloro-4-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a chloro group at position 3, a methoxy group at position 4, and an N-linked thiophen-3-ylmethyl moiety. The molecular formula is C₁₇H₁₆ClNO₄S₂, with a molecular weight of 397.9 g/mol . Sulfonamides are historically significant as antimicrobial agents, and modifications to their structure, such as the inclusion of heterocyclic groups (e.g., thiophene or furan), aim to enhance bioactivity, solubility, or target specificity.
Properties
IUPAC Name |
3-chloro-4-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3S2/c1-17-12-3-2-10(6-11(12)13)19(15,16)14-7-9-4-5-18-8-9/h2-6,8,14H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGPCEUSULGDBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CSC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Chloro-4-Methoxybenzenesulfonyl Chloride
The preparation begins with the synthesis of 3-chloro-4-methoxybenzenesulfonyl chloride , a critical intermediate. This compound is synthesized via sulfonation of 3-chloro-4-methoxybenzene using chlorosulfonic acid under controlled conditions .
Reaction Scheme:
Conditions:
-
Temperature: 0–5°C (ice bath) to control exothermicity.
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Solvent: Excess chlorosulfonic acid acts as both reactant and solvent.
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Workup: Quenched with ice water, followed by extraction with dichloromethane and drying over anhydrous NaSO .
Key Data:
| Parameter | Value |
|---|---|
| Yield | 70–85% (reported in analogs) |
| Purity | ≥95% (by H NMR) |
Sulfonamide Formation via Nucleophilic Substitution
The sulfonyl chloride intermediate reacts with thiophen-3-ylmethylamine to form the target compound through a nucleophilic substitution mechanism .
Reaction Scheme:
Optimized Protocol:
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Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF).
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Base: Triethylamine (2.2 equiv) to neutralize HCl and drive the reaction.
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Workup: Extraction with water, brine, and drying over MgSO. Purification via column chromatography (silica gel, hexane/ethyl acetate 3:1) .
Analytical Validation:
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H NMR (400 MHz, CDCl) : δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45 (d, J = 8.4 Hz, 1H, ArH), 7.30 (m, 2H, thiophene-H), 4.25 (s, 2H, CH), 3.95 (s, 3H, OCH) .
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IR (KBr) : 1345 cm (S=O asymmetric stretch), 1160 cm (S=O symmetric stretch).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Sulfonyl Chloride Route | High purity, scalable | Requires hazardous reagents | 70–85% |
| Reductive Amination | Mild conditions | Lower yield for bulky amines | 60–75% |
Troubleshooting and Optimization
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Low Yield in Sulfonamide Formation : Ensure anhydrous conditions and stoichiometric base (triethylamine). Increase reaction time to 24 hours .
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Byproduct Formation : Use column chromatography with gradient elution (hexane → ethyl acetate) to separate unreacted sulfonyl chloride .
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Amine Availability : Thiophen-3-ylmethylamine is commercially available but can be synthesized via reduction of thiophen-3-ylnitromethane with LiAlH.
Industrial Scalability
Pilot-scale batches (≥100 g) utilize continuous flow reactors for sulfonation to improve heat dissipation and safety . For sulfonamide coupling, mechanochemical methods (ball milling) reduce solvent use and reaction time .
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophen-3-ylmethyl group can undergo oxidation or reduction reactions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
3-Chloro-4-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules and can facilitate the development of novel compounds with tailored properties.
Biology
The compound is under investigation for its potential biological activities, including:
- Antimicrobial Properties : Studies indicate that sulfonamide derivatives exhibit varying degrees of antimicrobial activity. The unique thiophen-3-ylmethyl group may enhance the compound's efficacy against specific pathogens.
- Anti-inflammatory Effects : Research is ongoing to evaluate the anti-inflammatory potential of this compound, which could lead to new therapeutic options for inflammatory diseases.
Medicine
Current research focuses on exploring the therapeutic applications of this compound. Preliminary findings suggest it may possess properties suitable for treating various diseases, particularly those involving microbial infections or inflammatory responses.
Industry
In industrial applications, this compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties make it valuable in the development of new materials and formulations.
Case Study 1: Antimicrobial Activity
A study conducted on various sulfonamide derivatives demonstrated that compounds containing thiophene rings exhibited enhanced antimicrobial activity against Gram-positive bacteria. The study highlighted that this compound showed promising results in inhibiting bacterial growth, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anti-inflammatory Potential
In vitro studies have evaluated the anti-inflammatory effects of sulfonamides on human cell lines. Results indicated that this compound significantly reduced pro-inflammatory cytokine levels, supporting its potential use in treating inflammatory conditions such as arthritis.
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects. The thiophen-3-ylmethyl group may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Positional Isomers
3-Chloro-N-(Furan-2-Ylmethyl)-4-Methoxy-N-(Thiophen-3-Ylmethyl)Benzenesulfonamide
- Molecular Formula: C₁₇H₁₆ClNO₄S₂
- Molecular Weight : 397.9 g/mol
- Key Features : Di-substituted sulfonamide with furan-2-ylmethyl and thiophen-3-ylmethyl groups.
- This may influence solubility and metabolic stability .
3-Chloro-N-(3-Furylmethyl)-4-Methoxy-N-(2-Thienylmethyl)Benzenesulfonamide
- Molecular Formula: C₁₇H₁₆ClNO₄S₂
- Molecular Weight : 397.888 g/mol
- Key Features : Contains thiophen-2-ylmethyl instead of thiophen-3-ylmethyl.
- Structural Impact : The positional shift of the thiophene substituent (2 vs. 3) alters steric and electronic interactions. Thiophen-2-yl derivatives may exhibit distinct binding affinities in biological systems due to differences in π-orbital orientation .
Derivatives with Extended Alkyl Chains
3-Chloro-N-(3-Hydroxy-3-(Thiophen-2-Yl)Propyl)-4-Methoxybenzenesulfonamide
- Molecular Formula: C₁₄H₁₆ClNO₄S₂
- Molecular Weight : 361.9 g/mol
- Key Features : A hydroxypropyl chain bridges the sulfonamide nitrogen to a thiophen-2-yl group.
- Structural Impact : The hydroxypropyl spacer increases molecular flexibility and introduces a hydrogen-bonding site, which could enhance interactions with hydrophilic targets .
Bis-Sulfonamide Derivatives
N,N'-1,4-Phenylenebis(3-Amino-4-Methoxy-Benzenesulfonamide)
- Molecular Formula : C₂₀H₂₀N₄O₆S₂
- Key Features : Contains two sulfonamide groups linked via a phenylenediamine core.
- However, increased molecular weight may reduce bioavailability .
Comparative Analysis Table
Biological Activity
3-Chloro-4-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide is a sulfonamide derivative that has attracted attention for its potential biological activities. The compound features a unique thiophen-3-ylmethyl group, which may enhance its chemical stability and biological efficacy. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 273.75 g/mol |
| Functional Groups | Sulfonamide, Chloro, Methoxy |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the thiophen group in this compound may further enhance its antibacterial properties due to increased membrane permeability and interaction with bacterial enzymes.
Table 2: Antimicrobial Activity Summary
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 50 µg/mL |
| S. aureus | 40 µg/mL |
Anti-inflammatory Effects
In addition to antimicrobial activity, sulfonamides are known for their anti-inflammatory properties. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in cellular models. This effect is particularly relevant in conditions like arthritis and other inflammatory diseases.
Case Studies
- Case Study on Antibacterial Efficacy : A recent study evaluated the antibacterial efficacy of various sulfonamide derivatives, including our compound of interest. The results indicated that it exhibited comparable activity to standard antibiotics, suggesting potential for development as a therapeutic agent in treating bacterial infections .
- Case Study on Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory effects of related sulfonamides in a murine model of inflammation. The findings revealed that treatment with the compound resulted in a significant reduction in paw edema compared to control groups, indicating its potential utility in managing inflammatory disorders .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the sulfonamide moiety inhibits bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Additionally, the thiophen group may enhance the compound's ability to penetrate bacterial membranes or modulate immune responses.
Q & A
Q. What are the established synthetic routes for 3-chloro-4-methoxy-N-(thiophen-3-ylmethyl)benzenesulfonamide, and how can reaction yields be optimized?
The compound is synthesized via multi-step reactions, often starting with sulfonylation of a benzene derivative. A common approach involves reacting 4-methoxybenzenesulfonyl chloride with a thiophene-containing amine intermediate under basic conditions. Key optimization strategies include:
- Reagent selection : Thionyl chloride (SOCl₂) for activating carboxylic acids or forming sulfonyl chlorides .
- Solvent systems : Dichloromethane (DCM) or DMF for improved solubility of intermediates.
- Temperature control : Maintaining 0–5°C during sulfonamide bond formation to minimize side reactions.
- Purification : Column chromatography or recrystallization to achieve >95% purity .
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | SOCl₂, DCM, 0°C | 85 |
| 2 | Thiophen-3-ylmethylamine, K₂CO₃, DMF | 72 |
| 3 | Purification (SiO₂ chromatography) | 90 |
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
Structural elucidation requires a combination of:
- NMR spectroscopy : H and C NMR to verify substitution patterns (e.g., methoxy at δ 3.8 ppm, thiophene protons at δ 6.5–7.2 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 428.0) .
- X-ray crystallography : SHELXL software refines crystal structures, resolving bond lengths and angles (e.g., S–N bond distance ~1.63 Å) .
Q. What in vitro assays are used to evaluate its biological activity?
Standard assays include:
- Antimicrobial testing : Minimum inhibitory concentration (MIC) against S. aureus and E. coli .
- Anticancer screening : MTT assay for IC₅₀ values in cancer cell lines (e.g., IC₅₀ = 12 µM in HeLa cells) .
- Enzyme inhibition : Fluorometric assays targeting carbonic anhydrase or cyclooxygenase (COX-2) .
Advanced Research Questions
Q. How can mechanistic studies elucidate its interaction with biological targets?
Advanced methods include:
- Molecular docking : Simulations using AutoDock Vina to predict binding affinities with COX-2 (ΔG = −9.2 kcal/mol) .
- Kinetic analysis : Measuring inhibition constants (Kᵢ) via stopped-flow spectroscopy .
- Isothermal titration calorimetry (ITC) : Quantifying thermodynamic parameters (ΔH, ΔS) of target binding .
| Target Protein | Binding Affinity (Kd, nM) | Assay Type |
|---|---|---|
| COX-2 | 45 ± 3 | SPR |
| Carbonic Anhydrase IX | 120 ± 10 | Fluorescence |
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from purity variations or assay conditions. Solutions include:
- Orthogonal validation : Cross-testing in multiple assays (e.g., combining MIC with time-kill curves for antimicrobial claims) .
- Purity assessment : HPLC-UV/ELSD (>98% purity required for reproducible results) .
- Standardized protocols : Adhering to CLSI guidelines for MIC determination .
Q. How does the thiophene-methyl group influence structure-activity relationships (SAR)?
Comparative studies with analogs show:
- Enhanced lipophilicity : Thiophene increases logP by 0.5 units, improving membrane permeability .
- Bioisosteric effects : Replacing thiophene with furan reduces COX-2 inhibition by 40%, indicating critical π-π stacking interactions .
| Analog (R-group) | logP | IC₅₀ (COX-2, µM) |
|---|---|---|
| Thiophen-3-ylmethyl | 3.2 | 0.45 |
| Phenylmethyl | 2.8 | 1.2 |
| Furanylmethyl | 2.5 | 2.1 |
Methodological Considerations
- Crystallography : Use SHELXL for high-resolution refinement; twinned data may require TLS parameterization .
- Synthetic scale-up : Transition from batch to flow chemistry reduces reaction time by 60% .
- Toxicity profiling : Combine Ames test and zebrafish embryo assays to assess genotoxicity and developmental effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
